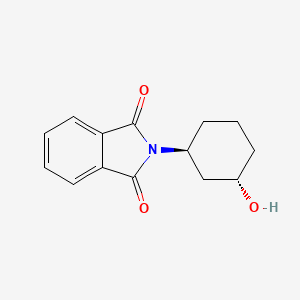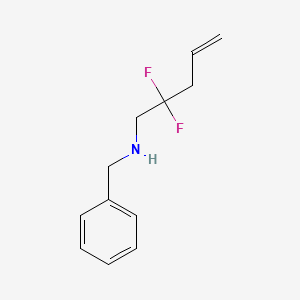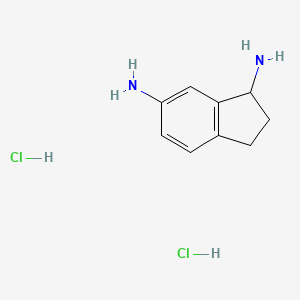
((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol: is a chiral compound with significant potential in various fields of scientific research. This compound features a tetrahydrofuran ring with an amino group at the 4-position and a hydroxymethyl group at the 3-position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 4-nitro-3-tetrahydrofuranone derivative using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a palladium or platinum catalyst under mild temperatures and pressures to ensure high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-aminotetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 4-aminotetrahydrofuran-3-ylamine.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate metabolic pathways. Its chiral nature allows researchers to explore stereospecific interactions in biological systems.
Medicine: this compound has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its unique structure can be exploited to create molecules with high specificity and potency against target proteins.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mecanismo De Acción
The mechanism by which ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating its binding to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The compound’s chiral nature also plays a role in its mechanism of action, as different enantiomers can have distinct interactions with biological targets.
Comparación Con Compuestos Similares
(3R,4S)-4-Hydroxytetrahydrofuran-3-yl)methanol: Lacks the amino group, making it less versatile in certain reactions.
(3R,4S)-4-Aminotetrahydrofuran-3-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group, affecting its reactivity and binding properties.
(3R,4S)-4-Aminotetrahydrofuran-3-yl)acetate: Contains an acetate group, which can be hydrolyzed to form the parent compound.
Uniqueness: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol stands out due to its combination of an amino group and a hydroxymethyl group on a chiral tetrahydrofuran ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research.
Propiedades
IUPAC Name |
[(3R,4S)-4-aminooxolan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVIIQBMQIOGG-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B8186582.png)
![[2-(2-Bromo-5-fluoro-phenyl)-ethyl]-(4-fluoro-phenyl)-amine](/img/structure/B8186593.png)
![trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8186602.png)




